N-Boc-ethylenediamine hydrochloride
Overview
Description
N-Boc-ethylenediamine hydrochloride is a derivative of ethylenediamine where a tert-butoxycarbonyl (Boc) protective group is added to one of the amine groups. This modification renders the molecule more stable and less reactive, which is useful in various chemical syntheses, particularly in the preparation of peptide nucleic acid monomers as described in the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride .
Synthesis Analysis
The synthesis of N-Boc-ethylenediamine hydrochloride involves the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, resulting in high yields and purity without the need for chromatography . This process is scalable and convenient, making it suitable for industrial applications. Additionally, the synthesis of related compounds, such as N,N'-bis(1-phenylethanol)ethylenediamine, involves different methods that may include the formation of protective layers on steel surfaces, indicating the versatility of ethylenediamine derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of N-Boc-ethylenediamine hydrochloride is not directly discussed in the provided papers. However, related compounds such as (S,S)-ethylenediamine-N,N'-di-2-propanoic acid hydrochloride have been characterized by infrared and NMR spectroscopy, and their crystal structures have been determined . These analyses are crucial for understanding the stereochemistry and reactivity of such compounds.
Chemical Reactions Analysis
Ethylenediamine derivatives participate in various chemical reactions. For instance, N-(1-naphthyl)ethylenediamine dihydrochloride is used as a reagent for the quantification of sugars on thin-layer plates . The reactivity of the amine groups in ethylenediamine derivatives is often utilized in complexation reactions, as seen in the synthesis of hydrocarbon-bridged bis(ethylenediamine) ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-ethylenediamine hydrochloride are inferred from its structure and the properties of similar compounds. For example, the hydrochloride salt form is mentioned to provide a stable, nonhygroscopic solid that is convenient for handling and storage . The presence of the Boc group is likely to increase the molecular weight and steric bulk, affecting the solubility and reactivity of the compound. The ethylenediamine core is known for its chelating ability, which is retained in its derivatives and is exploited in various applications, such as corrosion inhibition .
Scientific Research Applications
Synthesis in Organic Chemistry
N-Boc-ethylenediamine hydrochloride is used in the synthesis of various organic compounds. For instance, it is key in synthesizing ethyl N-[(2-Boc-amino)ethyl]glycinate, a significant intermediate for peptide nucleic acid synthesis (Viirre & Hudson, 2003). Additionally, it is employed in the preparation of phytosteryl ornithine ester hydrochloride, which enhances the bioaccessibility and cholesterol-reducing activity of phytosterols (Jia et al., 2020).
Electrochemical Applications
N-Boc-ethylenediamine hydrochloride is utilized in electrochemical applications, such as covalently tethering organic functionalities onto glassy carbon electrodes for various chemical analyses and modifications (Chrétien et al., 2008).
Drug Delivery and Biomedical Research
In drug delivery research, N-Boc-ethylenediamine hydrochloride is used for the synthesis of microgels with acid-cleavable hydrophobic pendant moiety for controlled drug release (Sun et al., 2011). It also aids in the creation of prodrugs with improved membrane permeability, enhancing the delivery of certain therapeutic agents (Thiele & Sloan, 2016).
Agricultural and Food Chemistry
In agricultural chemistry, N-Boc-ethylenediamine hydrochloride contributes to the synthesis and analysis of iron chelates used in fertilizers, aiding in the treatment of iron chlorosis in plants (Gómez-Gallego et al., 2002). It also plays a role in the production of phytosteryl amino acid ester hydrochlorides with improved emulsifying properties, beneficial for food systems (Jia et al., 2019).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-7(2,3)11-6(10)9-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHJJLCKXZTUJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229735 | |
Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60229735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-ethylenediamine hydrochloride | |
CAS RN |
79513-35-2 | |
Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079513352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60229735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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